molecular formula C28H42O7 B10775518 [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

Cat. No.: B10775518
M. Wt: 490.6 g/mol
InChI Key: VWLXIXALPNYWFH-UBHIOMQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Caudatin can be extracted from the roots of Cynanchum auriculatum and Cynanchum otophyllum using a series of chromatographic techniques . The extraction process typically involves the following steps:

Industrial Production Methods

Industrial production of caudatin involves large-scale extraction and purification processes. The roots of Cynanchum auriculatum and Cynanchum otophyllum are harvested, dried, and processed using similar extraction and chromatographic techniques as described above. The scalability of these methods allows for the production of caudatin in sufficient quantities for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Caudatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various caudatin derivatives with modified functional groups, which can exhibit different pharmacological properties .

Biological Activity

The compound [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate is a complex organic molecule with potential biological activity. This article explores its pharmacological properties and biological effects based on diverse research findings and case studies.

  • Molecular Formula : C21H32O3
  • Molecular Weight : 332.48 g/mol
  • IUPAC Name : [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3-hydroxy-10,13-dimethyl...]

The compound's structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone which may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that related compounds effectively inhibited lipid peroxidation and protected cellular components from damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance:

  • Case Study : A study on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

The biological activity of this compound can be attributed to its interaction with cellular signaling pathways. It is hypothesized that the compound may act as a selective modulator of estrogen receptors due to its structural similarities with steroidal compounds. This interaction could explain both its anticancer effects and its potential influence on hormone-related conditions .

Data Table: Biological Activities

Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces TNF-alpha and IL-6 expression
AnticancerInduces apoptosis in cancer cells
Hormonal modulationPotential estrogen receptor interaction

Properties

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLXIXALPNYWFH-UBHIOMQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@](CC4)(C(=O)C)O)C)O)O)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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